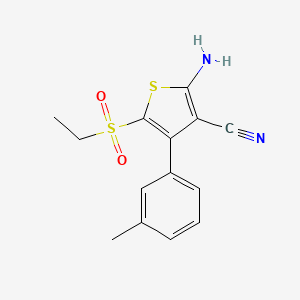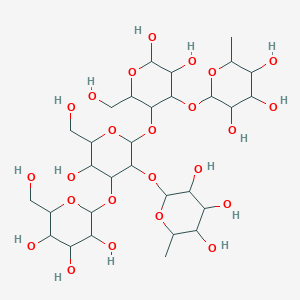
B-Pentasaccharide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-Pentasaccharide is a complex carbohydrate composed of five monosaccharide units. It is a significant component in various biological processes and has been studied extensively for its role in immunological responses, particularly in the context of bacterial infections such as those caused by Bordetella pertussis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of B-Pentasaccharide involves a sequential assembly of monosaccharide units. The process typically starts from the non-reducing end (outer) to the reducing end (inner) of the pentasaccharide. One common strategy involves the use of azidoglucosyl donors and bisazido D-mannuronic acid derivatives to form disaccharide donors, which are then sequentially elongated to form the pentasaccharide .
Industrial Production Methods
Industrial production of this compound often involves chemo-enzymatic methods, leveraging the availability of glycosylation enzymes and large-scale preparation methods for monosaccharide donors. This approach ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
B-Pentasaccharide undergoes various chemical reactions, including:
Oxidation: Conversion of primary hydroxyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Benzyl bromide and potassium bicarbonate (KHCO3) are used for esterification reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and esterified forms, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
B-Pentasaccharide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Mecanismo De Acción
B-Pentasaccharide exerts its effects through specific interactions with molecular targets, such as antibodies and receptors on the surface of immune cells. These interactions trigger a cascade of immune responses, leading to the activation of various signaling pathways that enhance the body’s defense mechanisms against infections .
Comparación Con Compuestos Similares
Similar Compounds
Hexasaccharide: Composed of six monosaccharide units, often used in similar applications but with different structural and functional properties.
Tetrasaccharide: Composed of four monosaccharide units, used in the synthesis of glycoconjugates and studied for its immunological properties.
Uniqueness
B-Pentasaccharide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly valuable in the development of targeted therapies and vaccines .
Propiedades
Fórmula molecular |
C30H52O24 |
|---|---|
Peso molecular |
796.7 g/mol |
Nombre IUPAC |
2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3 |
Clave InChI |
CFAMAWVZEVLFJH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


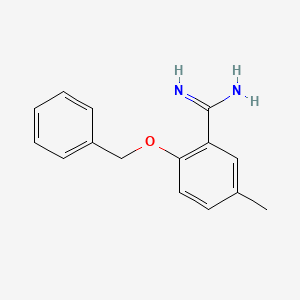


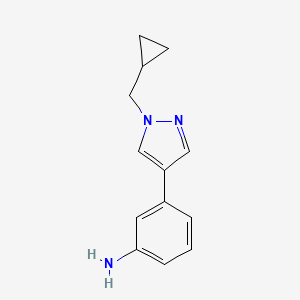
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
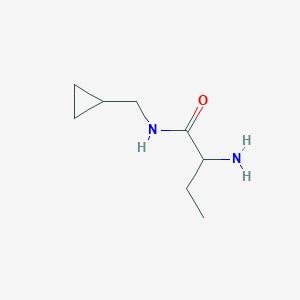
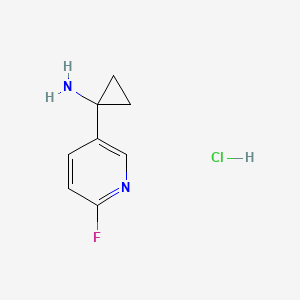

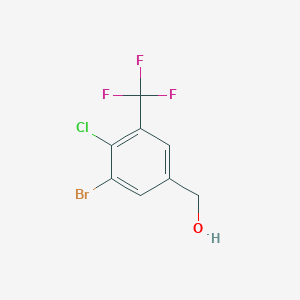
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
